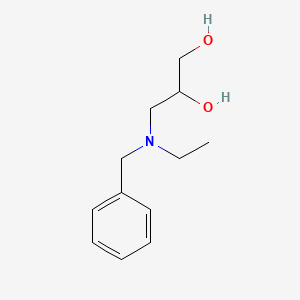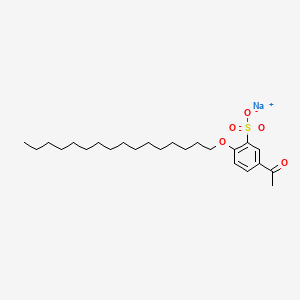
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: is a chemical compound with the molecular formula C24H39NaO5S and a molecular weight of 462.61823 g/mol . It is known for its unique structure, which includes an acetyl group, a hexadecyloxy chain, and a benzenesulphonate group. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate typically involves the following steps:
Etherification: The attachment of a hexadecyloxy chain to the benzene ring.
Sulphonation: The addition of a sulphonate group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.
Reduction: The compound can be reduced to remove the acetyl group, forming a simpler structure.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing groups on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Simplified benzene derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: Used as a surfactant in various chemical formulations due to its amphiphilic nature.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Cell Membrane Studies: Utilized in studies involving cell membrane interactions due to its amphiphilic properties.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry:
Detergents: Employed in the formulation of industrial detergents and cleaning agents.
Cosmetics: Used in cosmetic products for its emulsifying properties.
Mecanismo De Acción
The mechanism by which sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate exerts its effects is primarily through its interaction with lipid membranes. The hexadecyloxy chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Sodium dodecylbenzenesulphonate: Another surfactant with a shorter alkyl chain.
Sodium 5-acetyl-2-(dodecyloxy)benzenesulphonate: Similar structure but with a dodecyloxy chain instead of a hexadecyloxy chain.
Potassium 5-acetyl-2-(hexadecyloxy)benzenesulphonate: The potassium salt variant of the compound.
Uniqueness: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate is unique due to its specific combination of functional groups and the length of its alkyl chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .
Propiedades
Número CAS |
94134-65-3 |
|---|---|
Fórmula molecular |
C24H39NaO5S |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
sodium;5-acetyl-2-hexadecoxybenzenesulfonate |
InChI |
InChI=1S/C24H40O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-23-18-17-22(21(2)25)20-24(23)30(26,27)28;/h17-18,20H,3-16,19H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
LXLBWODRGWJMLM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


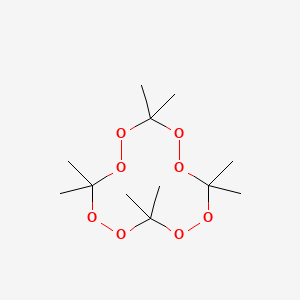
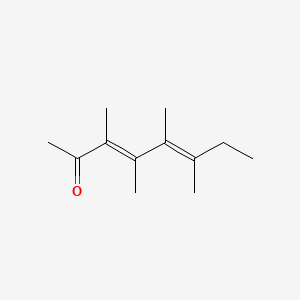

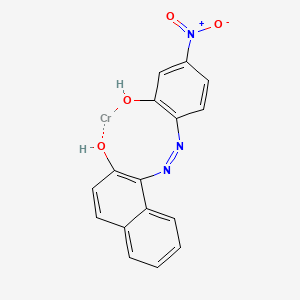
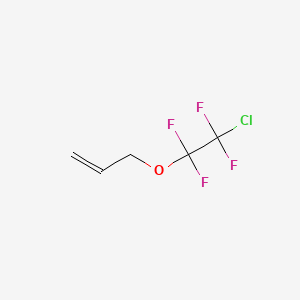
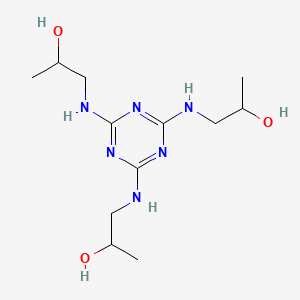
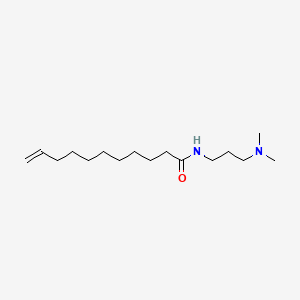
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)

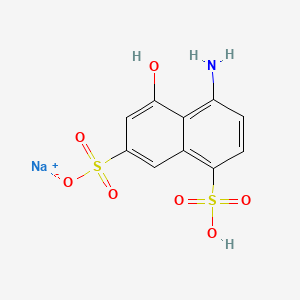

![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
